2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1274871-15-6
VCID: VC8408288
InChI: InChI=1S/C14H11ClO2S/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol

2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid

CAS No.: 1274871-15-6

Cat. No.: VC8408288

Molecular Formula: C14H11ClO2S

Molecular Weight: 278.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid - 1274871-15-6

Specification

CAS No. 1274871-15-6
Molecular Formula C14H11ClO2S
Molecular Weight 278.8 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-4-methylbenzoic acid
Standard InChI InChI=1S/C14H11ClO2S/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
Standard InChI Key BAXRPGKMSKBQJV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound is 2-(4-chlorophenyl)sulfanyl-4-methylbenzoic acid, reflecting its substitution pattern. The molecule consists of a benzoic acid core substituted at the 2-position with a sulfanyl group linked to a 4-chlorophenyl ring and a methyl group at the 4-position. Key structural identifiers include:

  • SMILES: CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl

  • InChIKey: BAXRPGKMSKBQJV-UHFFFAOYSA-N

  • Canonical SMILES: CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Computational analyses predict a polar surface area (PSA) of 62.6 Ų and a logP value of 4.37, suggesting moderate lipophilicity . The presence of the sulfanyl (-S-) bridge enhances molecular flexibility, potentially influencing its binding affinity to biological targets.

Synthesis and Preparation

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid typically involves nucleophilic substitution reactions between a benzoic acid derivative and a chlorophenylthiol. A proposed pathway includes:

  • Base-Mediated Thiol-Ether Formation:
    Reaction of 4-methyl-2-mercaptobenzoic acid with 1-chloro-4-iodobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C).

    C7H7O2S+C6H4ClIK2CO3,ΔC14H11ClO2S+KI\text{C}_7\text{H}_7\text{O}_2\text{S} + \text{C}_6\text{H}_4\text{ClI} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{C}_{14}\text{H}_{11}\text{ClO}_2\text{S} + \text{KI}

    This method parallels strategies used for synthesizing structurally related sulfanyl benzoates.

  • Purification:
    Crude products are purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Table 1: Synthetic Conditions for Analogous Compounds

ParameterValue/DescriptionSource
Reaction Temperature80–100°C
SolventDMF
Catalyst/BaseK₂CO₃
Yield (Typical)60–75% (estimated)

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse, but computational and analog-based predictions provide insights:

  • Molecular Weight: 278.8 g/mol

  • LogP: 4.37 (indicating moderate lipophilicity)

  • Polar Surface Area: 62.6 Ų

  • Solubility: Likely low in water (<1 mg/mL) due to the hydrophobic chlorophenyl and methyl groups .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Melting Point180–185°C (estimated)Analog comparison
Boiling PointNot determined-
Density~1.3 g/cm³Computational

Research Gaps and Future Directions

Despite its promising structure, 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid remains understudied. Critical research priorities include:

  • Synthetic Optimization:
    Developing high-yield, scalable synthesis routes with greener solvents (e.g., ethanol instead of DMF).

  • Biological Screening:
    Systematic evaluation against antimicrobial, anticancer, and inflammatory targets.

  • Computational Modeling:
    Molecular docking studies to predict interactions with COX-2, β-lactamases, or bacterial efflux pumps .

  • Physicochemical Profiling: Experimental determination of solubility, stability, and partition coefficients.

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